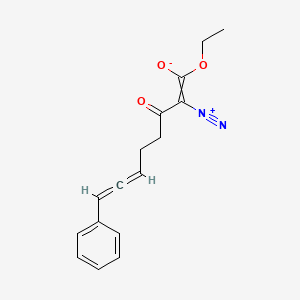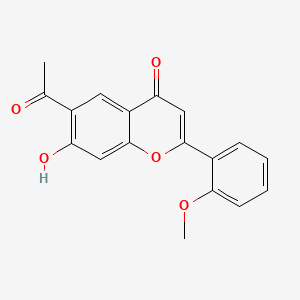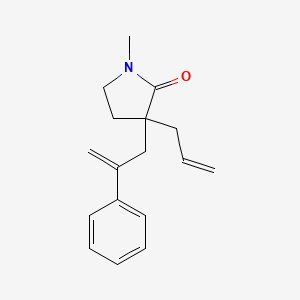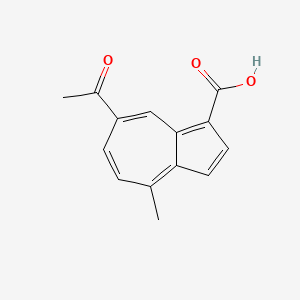
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is a diazonium compound characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a trienolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using sodium nitrite and hydrochloric acid. The ethoxy group is introduced through an esterification reaction, while the phenyl group is incorporated via a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the diazonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate involves the formation of reactive intermediates, such as carbene or nitrene species, upon decomposition. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic attack, electrophilic addition, and radical formation.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- PENTANOIC ACID, 2-DIAZO-3-OXO-, ETHYL ESTER
- 6,7-Octadienoic acid, 2-diazo-3-oxo-8-phenyl-, ethyl ester
Uniqueness
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
920977-81-7 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)15(18-17)14(19)12-8-4-7-11-13-9-5-3-6-10-13/h3-6,9-11H,2,8,12H2,1H3 |
InChI Key |
JWJVDHSPURPUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C(=O)CCC=C=CC1=CC=CC=C1)[N+]#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)


![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)



![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

